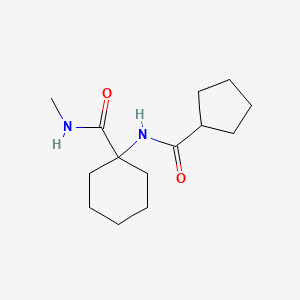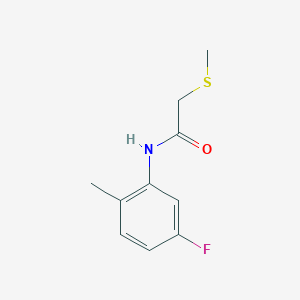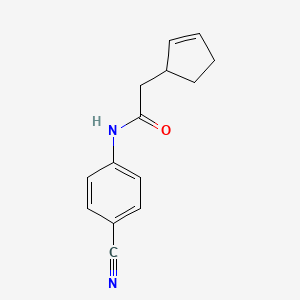
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide, also known as CPCCMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPCCMC belongs to the class of cyclic amides and is known for its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, which are essential for protein synthesis.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is its potent antitumor and antimicrobial activity. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the optimization of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide for use as a potential drug candidate. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide.
Synthesemethoden
The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a multistep process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This intermediate is then subjected to a reductive amination reaction with cyclohexanone to obtain the final product, 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has also been shown to possess antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15-13(18)14(9-5-2-6-10-14)16-12(17)11-7-3-4-8-11/h11H,2-10H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFQVKQCKUDIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)




